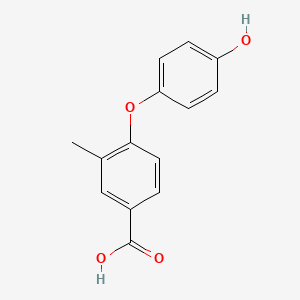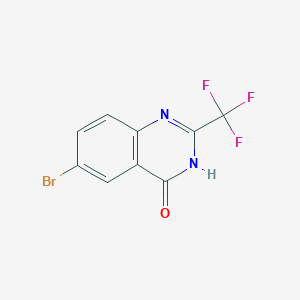
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one is not explicitly mentioned in the search results .Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not provided in the search results .Scientific Research Applications
Antiproliferative and Antimicrobial Activities
6-Bromo-2-(trifluoromethyl)quinazolin-4(3H)-one has been evaluated for its potential antiproliferative and antimicrobial activities. Research has shown that derivatives of this compound have been prepared and screened against various eukaryotic and prokaryotic cells. Certain compounds have demonstrated selective antibacterial activity against Gram-positive bacteria like S. aureus, indicating their potential as candidates for further developmental studies in antimicrobial therapies (Eweas, Abdallah, & Elbadawy, 2021).
Anti-Inflammatory and Analgesic Properties
Quinazolin-4-one derivatives, including those of this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies have found that certain compounds exhibited significant anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen (Eweas, El-Nezhawy, Baiuomy, & Awad, 2012).
Antifungal Bioactivities
Some derivatives of this compound have shown promising antifungal activities. For instance, 6-bromo-3-propylquinazolin-4-one has been identified with good antifungal activity, suggesting its potential use in developing antifungal agents (Ouyang et al., 2006).
Antiviral Activities
Certain this compound derivatives have been investigated for their antiviral properties. Research indicates these compounds have been screened against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona, showing potential as antiviral agents (Selvam et al., 2007).
Pesticidal Activities
Synthesis of this compound derivatives has also been explored for pesticidal applications. Some synthesized compounds have shown significant antibacterial, insecticidal, and anti-acetylcholinesterase activities, suggesting their utility in pest control (Misra & Gupta, 1982).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O/c10-4-1-2-6-5(3-4)7(16)15-8(14-6)9(11,12)13/h1-3H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFIXMBDNFNGMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



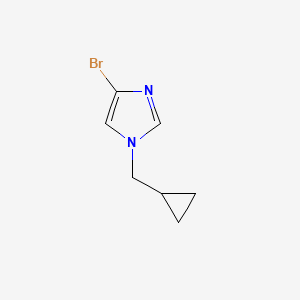
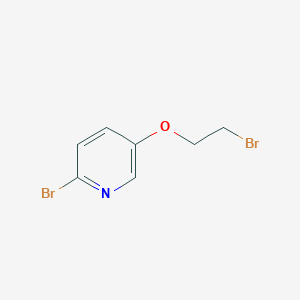
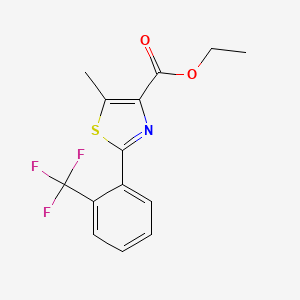

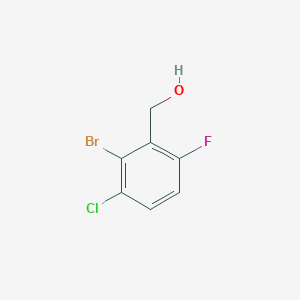
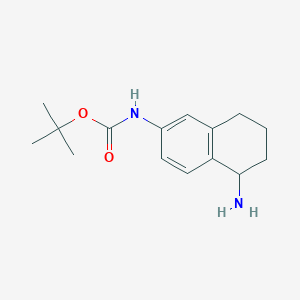
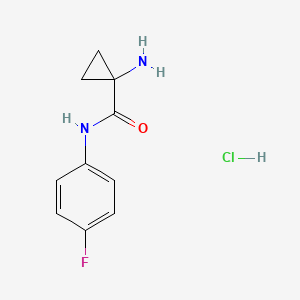


![8-Azaspiro[5.6]dodecane](/img/structure/B1449701.png)
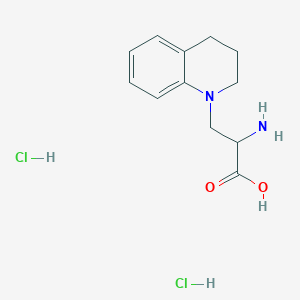
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
![1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1449705.png)
